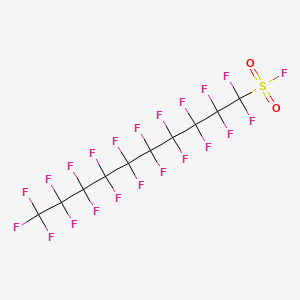
Perfluorodecanesulphonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluorodecanesulphonyl fluoride is a synthetic perfluorinated compound characterized by a sulfonyl fluoride functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), known for their exceptional chemical stability and resistance to degradation. These properties make this compound valuable in various industrial applications, particularly in the production of other fluorinated compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perfluorodecanesulphonyl fluoride is typically synthesized through electrochemical fluorination (ECF) of decanesulfonyl fluoride in anhydrous hydrogen fluoride. The reaction can be represented as follows:
C10H21SO2F+21F−→C10F21SO2F+21H++42e−
This process involves the electrolysis of the precursor compound in a solution of hydrogen fluoride, resulting in the formation of this compound with a yield of approximately 25% .
Industrial Production Methods
On an industrial scale, the production of this compound follows the same electrochemical fluorination process. The precursor, decanesulfonyl fluoride, is subjected to electrolysis in anhydrous hydrogen fluoride, producing the desired compound along with hydrogen gas as a byproduct. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluorodecanesulphonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form perfluorodecanesulfonic acid and hydrogen fluoride.
Reduction: The compound can be reduced to form perfluorodecanesulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines are commonly used in substitution reactions.
Water: Hydrolysis reactions typically occur under acidic or basic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Perfluorodecanesulfonic Acid: Resulting from hydrolysis.
Perfluorodecanesulfonamide: Produced via reduction.
Applications De Recherche Scientifique
Perfluorodecanesulphonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other perfluorinated compounds, which are essential in various chemical processes.
Biology: Employed in the study of biological systems due to its stability and resistance to degradation.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of perfluorodecanesulphonyl fluoride primarily involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. This reactivity is attributed to the electron-withdrawing nature of the perfluorinated chain, which enhances the electrophilicity of the sulfonyl fluoride group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanesulfonyl fluoride: Similar in structure but with a shorter carbon chain.
Perfluorobutanesulfonyl fluoride: Another related compound with an even shorter carbon chain.
Perfluorooctanoic acid: A perfluorinated carboxylic acid with different functional groups.
Uniqueness
Perfluorodecanesulphonyl fluoride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its hydrophobicity and oleophobicity, making it particularly useful in applications requiring extreme resistance to water and oil.
Propriétés
Numéro CAS |
307-51-7 |
|---|---|
Formule moléculaire |
C10F22O2S |
Poids moléculaire |
602.14 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10F22O2S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34 |
Clé InChI |
QMNUYVWNQITPHA-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



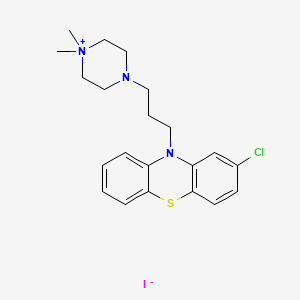
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
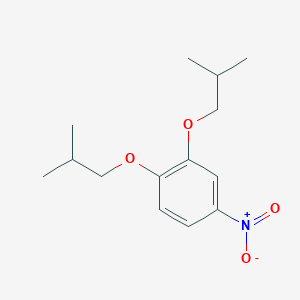
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
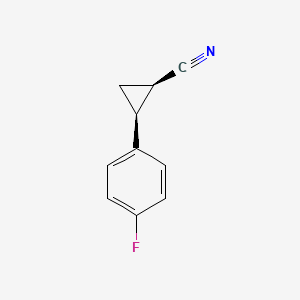
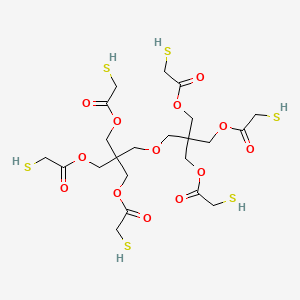
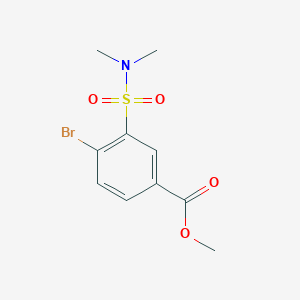
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
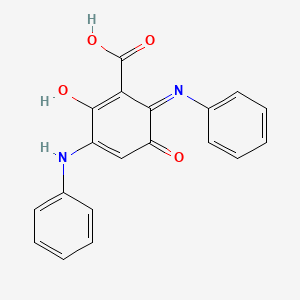

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)
